![molecular formula C19H20O7 B1243285 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone](/img/structure/B1243285.png)
6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone
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Overview
Description
6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone is a natural product found in Abrus precatorius with data available.
Scientific Research Applications
Cytotoxic Activity
Research has identified flavonoids similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone with notable cytotoxic activity. For instance, compounds related to this isoflavanquinone demonstrated cytotoxic effects against various human cancer cell lines. This suggests a potential for these compounds in cancer research and therapy (Falcão et al., 2005).
Anti-Platelet, Anti-Inflammatory, and Anti-Allergic Activities
A study synthesizing derivatives of methoxyisoflavanquinone found that certain compounds, including 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, exhibited significant anti-platelet, anti-inflammatory, and anti-allergic activities. This research provides a foundation for further pharmacological investigations (Chang et al., 2000).
Spectroscopic Characterization and Radical Generation
Studies have also focused on the generation and spectroscopic characterization of compounds similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone. Understanding their reactive intermediates and spectroscopic properties is vital for their application in various scientific fields (Mattar et al., 2002).
Allelopathic Mechanisms
Research on isoflavanones from root exudates of certain plants, which are structurally similar to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, revealed potential allelopathic mechanisms. This includes the induction of seed germination in certain parasitic weeds and the inhibition of radical growth, indicating a role in plant interaction and potential agricultural applications (Tsanuo et al., 2003).
Proliferation Effects on Hair Growth
A study on the bark of Dalbergia oliveri isolated a new isoflavane, structurally related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, which showed significant proliferation effects on hair growth. This indicates potential uses in dermatological applications (Park et al., 2017).
Anti-Tobacco Mosaic Virus Activities
Isoflavones isolated from plants like Nicotiana tabacum, closely related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, demonstrated anti-tobacco mosaic virus activities. This suggests potential applications in plant pathology and protection (Chen et al., 2012).
Anti-Cancer Properties
Some derivatives of 5,6,7-trimethoxyflavones, which are structurally related to 6,7,3',4'-Tetramethoxy-2',5'-isoflavanquinone, exhibited moderate to high anti-proliferative activities against various human cancer cell lines. This indicates their potential as anti-cancer agents (Su et al., 2021).
properties
Molecular Formula |
C19H20O7 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3 |
InChI Key |
ILLAZKQERSVUDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
synonyms |
abruquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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